Cytarazid
Overview
Description
Cytarazid, also known as 2′-Azido-2′-Deoxyarabinofuranosylcytosine, is a recently synthesized compound . It has been found to inhibit the in vitro growth of several human cell lines and to prevent the replication of herpes simplex virus types 1 and 2 .
Synthesis Analysis
Cytarazid was recently synthesized and found to inhibit the in vitro growth of several human cell lines . It served as a substrate for cytoplasmic dCyd kinase partially purified from human peripheral chronic lymphocytic leukemia blast cells .Chemical Reactions Analysis
Cytarazid proved resistant to deamination by human cytidine/dCyd deaminases purified from acute myelocytic leukemia blast cells and from liver . In intact HeLa cells, the triphosphate derivative of Cytarazid was the major drug metabolite formed .Scientific Research Applications
Pharmacokinetics and Formulations
Cytarabine, also known as cytosine arabinoside or Ara-C, is primarily used for treating acute myeloid leukemia and lymphocytic leukemias. Its effectiveness as a chemotherapy agent is limited by rapid deamination to uracil arabinoside, an inactive metabolite. To overcome this, various formulations and derivatives of cytarabine have been developed, such as encapsulation into liposomes and derivatives like ancitabine, enocitabine, and cytarabine ocfosfate. These developments aim to protect cytarabine from rapid degradation and improve its pharmacokinetic parameters (Hamada, Kawaguchi, & Nakano, 2002).
Prodrugs and Delivery Systems
The development of cytarabine prodrugs and delivery systems is a significant area of research. This includes the development of amino acid conjugate ValCytarabine and fatty acid derivative CP-4055, which are in clinical trials for leukemia and solid tumors. Liposomal-cytarabine formulations like DepoCyt have been approved for treating lymphomatous meningitis. These advancements in prodrug strategies and delivery systems enhance the half-life, stability, and delivery of cytarabine for more effective cancer therapy (Chhikara & Parang, 2010).
High-Dose Therapy
High-dose cytarabine (HD araC) therapy has been utilized predominantly in consolidation therapy for acute myeloid leukemia (AML) and in patients with relapsed or resistant AML. The optimal use of HD araC is being defined based on leukemia cell karyotype and molecular signature, which is a departure from its historical development that preceded our understanding of AML's heterogeneity (Reese & Schiller, 2013).
Impact on Drug Toxicity and Resistance
Research has also focused on the genetic factors influencing the effectiveness and toxicity of cytarabine. For instance, polymorphisms in genes encoding transporters and enzymes responsible for cytarabine metabolism have been linked to variability in drug sensitivity and toxicity in pediatric acute lymphoblastic leukemia (ALL) (Gabor et al., 2015). Additionally, mechanisms of cytarabine resistance in acute leukemia are being explored to improve treatment efficacy (Li & Bai, 2018).
Optimization for Acute Myeloid Leukemia
Optimizing cytarabine therapy for acute myeloid leukemia has been a key area of research. Studies suggest replacing high-dose cytarabine with an intermediate dose to reduce toxicity without losing efficacy. Understanding how some leukemic stem cells survive cytarabine treatment is crucial for improving therapy outcomes (Momparler, 2013).
properties
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-6(13-14-11)7(17)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18)/t4-,6+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOYKPQEERVCAV-PXBUCIJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cytarazid | |
CAS RN |
67013-98-3 | |
Record name | Cytarazid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067013983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.